Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLRMRHLVBIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between methyl 2-bromo-6-iodobenzoate and (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂), and a base like sodium carbonate (Na₂CO₃). The reaction is carried out in a mixture of water and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of biphenyl derivatives, including Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate, often involves scalable synthetic methodologies. These methods include various metal-catalyzed cross-coupling reactions, such as Wurtz-Fittig, Ullmann, Negishi, Kumada, Stille, and Suzuki-Miyaura reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as THF and water. Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various substituents onto the aromatic rings, while oxidation and reduction reactions can modify the functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate has been studied for its potential biological activities , particularly as an anti-inflammatory and anticancer agent. Research indicates that compounds with similar structures may inhibit specific enzymes or pathways involved in tumor progression and inflammation. However, detailed studies are still required to fully elucidate its mechanisms of action.
- Case Study : A study focused on the interactions of this compound with biological targets suggests that it may interact with specific receptors or enzymes involved in metabolic pathways. This interaction could pave the way for therapeutic applications, particularly in targeting diseases associated with inflammation and cancer progression .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various synthetic routes, making it accessible for further research and application across multiple fields.
- Synthesis Methods :
- The synthesis of this compound has been achieved through several methods, including reactions involving sodium hydroxide and bromine in dioxane .
- Another method includes the oxidation of a precursor compound using sodium hypobromite followed by recrystallization to obtain high yields of the desired product .
Material Science Applications
In material science, this compound has been noted for its photoactive properties . Research has examined its potential as a component in photoactive materials, although structural reorganization in crystalline states may limit its effectiveness.
Photoactive Materials
- Research Findings : Studies have indicated that while the compound is photoactive in solution, its crystalline form may inhibit photo-induced structural changes. This limitation presents challenges for applications requiring significant structural reorganization upon light exposure.
Mechanism of Action
The mechanism of action of Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and carboxylate ester, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including anti-inflammatory and antibacterial activities .
Comparison with Similar Compounds
Positional Isomers
Methyl 2'-methoxy-[1,1'-biphenyl]-4-carboxylate
- Substituents : Methoxy at 2'-position.
- NMR Data : Distinct ¹H NMR signals due to altered substituent proximity. For example, the methoxy group at 2' causes downfield shifts in adjacent aromatic protons compared to the 3'-methoxy isomer .
- Synthetic Utility : Less steric hindrance at the 2'-position facilitates electrophilic substitution reactions.
Substituent Variations
Electron-Withdrawing Groups (EWGs)
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate (CAS: 886362-12-5)
- Substituents : Chloro (4'), fluoro (3').
- Impact : EWGs enhance electrophilic reactivity. The ¹⁹F NMR signal at δ -112 ppm (CDCl₃) confirms the fluoro group’s electronic environment .
- Applications : Used in agrochemicals for improved stability against hydrolysis .
Methyl 3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Electron-Donating Groups (EDGs)
Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate
Spectral Data Comparison
Biological Activity
Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 242.27 g/mol. The compound features a biphenyl structure with a methoxy group at the 3' position and a carboxylate ester at the 4 position, which contributes to its reactivity and biological properties .
The biological activity of this compound is thought to involve interactions with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression.
- Receptor Modulation : It might interact with receptors that regulate cellular processes such as growth and apoptosis.
- Cell Cycle Regulation : Preliminary studies suggest it may affect cell cycle phases, particularly in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study involving a high-throughput screening of chemical libraries identified compounds with similar structures that inhibited the growth of Mycobacterium tuberculosis effectively . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have shown that compounds with similar biphenyl structures can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses.
Anticancer Potential
This compound has shown promise in anticancer research. It has been noted for its cytotoxic effects against various cancer cell lines, including murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The mechanism appears to involve inducing cell cycle arrest and apoptosis in sensitive cell lines .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives against cancer cell lines using the MTT assay. This compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting cell growth .
- Anti-inflammatory Screening : Another research effort focused on evaluating the anti-inflammatory potential through in vitro assays measuring cytokine levels. The findings suggested a notable reduction in inflammatory markers upon treatment with this compound.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds can provide insights into its unique biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Methoxy group at para position | Different substitution pattern affecting reactivity |
| Methyl 3-bromo-4-methoxy-[1,1'-biphenyl]-4-carboxylate | Contains a bromo substituent | Potentially enhances biological activity |
| Methyl 3-methoxy-4-methyl-[1,1'-biphenyl]-4-carboxylate | Additional methyl group | Alters physical properties and reactivity |
This table illustrates how variations in substitution patterns can significantly influence the chemical behavior and biological activity of related compounds.
Q & A
Q. What are the standard synthetic routes for Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate, and how is purity ensured?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, which connects aryl halides with boronic acids. For example, a biphenyl core can be formed by coupling a methoxy-substituted arylboronic acid with a methyl carboxylate-substituted aryl halide . Purification often involves flash column chromatography (e.g., 10% ethyl acetate in hexane, yielding 80% purity) . Purity is confirmed via thin-layer chromatography (TLC) and analytical techniques like HPLC .
Q. Which spectroscopic methods are used to characterize this compound, and what are the diagnostic signals?
- 1H NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 3.93 ppm (COOCH₃), a methoxy group at δ 3.86 ppm (OCH₃), and aromatic protons between δ 6.98–8.08 ppm. The coupling constants (e.g., J = 8.4 Hz for biphenyl protons) confirm substituent positions .
- 13C NMR (101 MHz, CDCl₃): Peaks at δ 167–170 ppm (ester carbonyl) and δ 55–60 ppm (methoxy carbons) are critical .
- Mass Spectrometry (MS) : Molecular ion peaks align with the calculated molecular weight (e.g., [M+H⁺] for C₁₅H₁₄O₃: 242.24 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with meta- or para-substituents?
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or Ni/Pd dual catalysts improve yields in sterically hindered couplings .
- Solvent systems : Toluene/EtOH (10:3) with aqueous Na₂CO₃ enhances boronic acid reactivity .
- Temperature control : Reactions at 110°C for 6 hours maximize cross-coupling efficiency .
For example, introducing trifluoromethyl or fluoro substituents requires inert atmospheres and anhydrous solvents to prevent side reactions .
Q. How are conflicting NMR data resolved during structural elucidation of biphenyl derivatives?
- Variable Temperature (VT) NMR : Resolves signal splitting caused by rotational barriers in biphenyl systems.
- 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign ambiguous signals (e.g., distinguishing methoxy vs. ester carbons) .
- Isotopic labeling : For complex cases, deuterated analogs or 19F NMR (if fluorinated) provide additional resolution .
Q. What strategies are employed to modify the biphenyl core for biological activity studies (e.g., WDR5 degraders)?
- Functional group interconversion : The methyl ester can be hydrolyzed to a carboxylic acid for conjugation with amines or hydrazides .
- Derivatization : Substituents like trifluoromethyl or amino groups are introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution to enhance binding affinity .
- Biological assays : Modified derivatives are tested in vitro for protein degradation efficiency, with IC₅₀ values correlated to substituent electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
